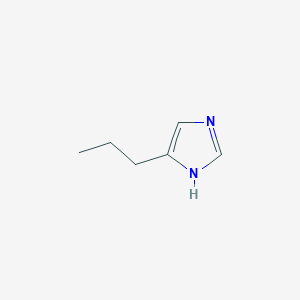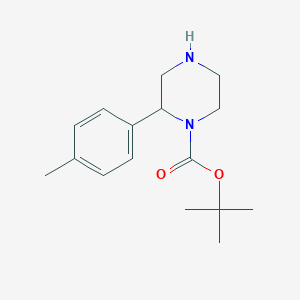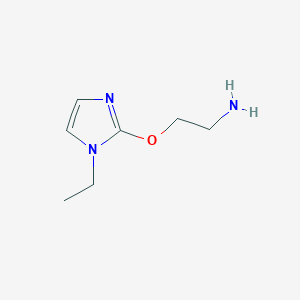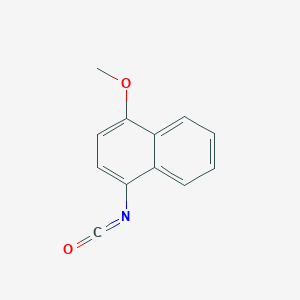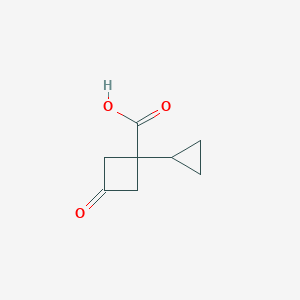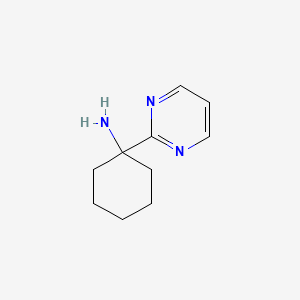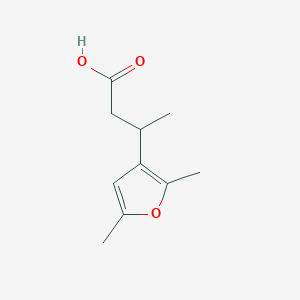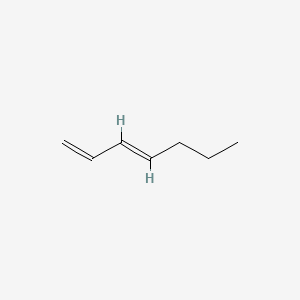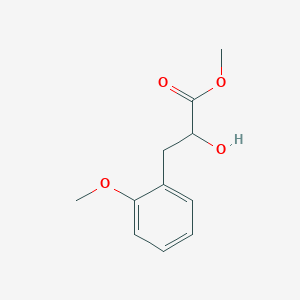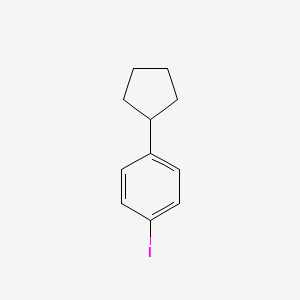
1-Cyclopentyl-4-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-4-iodobenzene is an organic compound with the molecular formula C11H13I It consists of a benzene ring substituted with an iodine atom at the para position and a cyclopentyl group at the meta position
Vorbereitungsmethoden
1-Cyclopentyl-4-iodobenzene can be synthesized through several methods, with one of the most common being the iodination of 1-cyclopentylbenzene. This process typically involves the use of iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions to achieve the desired substitution on the benzene ring .
Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of cyclopentylbenzene is reacted with an aryl iodide in the presence of a palladium catalyst . This method is advantageous due to its mild reaction conditions and high functional group tolerance.
Analyse Chemischer Reaktionen
1-Cyclopentyl-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The cyclopentyl group can be oxidized to form cyclopentanone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 1-cyclopentyl-4-aminobenzene using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Cyclopentyl-4-iodobenzene has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Cyclopentyl-4-iodobenzene involves its interaction with molecular targets through its iodine and cyclopentyl substituents. The iodine atom can participate in halogen bonding, while the cyclopentyl group can influence the compound’s hydrophobic interactions with biological molecules. These interactions can affect various pathways and processes within cells .
Vergleich Mit ähnlichen Verbindungen
1-Cyclopentyl-4-iodobenzene can be compared with other similar compounds, such as:
Iodobenzene: Consists of a benzene ring with a single iodine atom.
1-Cyclopentyl-4-bromobenzene: Similar structure but with a bromine atom instead of iodine. Bromine is less reactive than iodine, making this compound less suitable for certain types of reactions.
1-Cyclopentyl-4-chlorobenzene: Contains a chlorine atom, which is even less reactive than bromine, further reducing its reactivity in substitution reactions.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a valuable intermediate in various synthetic applications.
Eigenschaften
Molekularformel |
C11H13I |
|---|---|
Molekulargewicht |
272.12 g/mol |
IUPAC-Name |
1-cyclopentyl-4-iodobenzene |
InChI |
InChI=1S/C11H13I/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9H,1-4H2 |
InChI-Schlüssel |
YVHVJKIPYIYQST-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


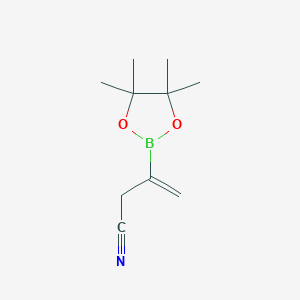
![1-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}sulfanyl)ethan-1-one](/img/structure/B15322638.png)
